3-[(4-Nitrophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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Overview
Description
3-[(4-Nitrophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a complex organic compound with the molecular formula C15H14N2O5 This compound is characterized by its bicyclic structure, which includes a heptene ring and a carboxylic acid group, along with a nitrophenyl carbamoyl group
Preparation Methods
The synthesis of 3-[(4-Nitrophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps. One common synthetic route includes the reaction of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid with 4-nitrophenyl isocyanate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization or chromatography.
Chemical Reactions Analysis
3-[(4-Nitrophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amino group.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[(4-Nitrophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities in biochemical assays.
Mechanism of Action
The mechanism by which 3-[(4-Nitrophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitrophenyl and carbamoyl groups. These interactions can lead to changes in the activity or function of the target molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
3-[(4-Nitrophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can be compared with other similar compounds, such as:
5-Norbornene-2,3-dicarboxylic anhydride: This compound has a similar bicyclic structure but lacks the nitrophenyl and carbamoyl groups, making it less reactive in certain chemical reactions.
Ethyl 5-norbornene-2-carboxylate: This ester derivative has different reactivity and solubility properties compared to the carboxylic acid.
5-Norbornene-2-carboxaldehyde: This aldehyde derivative is used in different synthetic applications and has distinct reactivity due to the presence of the aldehyde group.
The uniqueness of this compound lies in its combination of a bicyclic structure with a nitrophenyl carbamoyl group, which imparts specific chemical properties and reactivity.
Properties
Molecular Formula |
C15H14N2O5 |
---|---|
Molecular Weight |
302.28 g/mol |
IUPAC Name |
3-[(4-nitrophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C15H14N2O5/c18-14(16-10-3-5-11(6-4-10)17(21)22)12-8-1-2-9(7-8)13(12)15(19)20/h1-6,8-9,12-13H,7H2,(H,16,18)(H,19,20) |
InChI Key |
XXEUORHXHOMNOK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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